molecular formula C7H14N2 B588925 (3S)-Aminoquinuclidine-D1 Dihydrochloride CAS No. 1329838-74-5

(3S)-Aminoquinuclidine-D1 Dihydrochloride

Cat. No.: B588925
CAS No.: 1329838-74-5
M. Wt: 127.209
InChI Key: REUAXQZIRFXQML-DZWZAEAASA-N
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Description

(3S)-Aminoquinuclidine-D1 Dihydrochloride is a stereospecific dihydrochloride salt of an amino-substituted quinuclidine derivative. The (3S)-stereochemistry confers distinct spatial orientation to the amino group, which may influence binding affinity and selectivity.

Properties

IUPAC Name

(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-DZWZAEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CN2CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps in Resolution:

  • Free Base Generation : Racemic 3-aminoquinuclidine dihydrochloride is treated with a base (e.g., K₂CO₃ or Et₃N) to liberate the free amine.

  • Chiral Acid Addition : A chiral resolving agent (e.g., D-tartaric acid) is added to the free base in a solvent (e.g., methanol or THF). The mixture is stirred at 0–50°C to induce salt precipitation.

  • Recrystallization : The resulting salt is recrystallized to enhance optical purity. Hydrolysis with a base (e.g., K₂CO₃) yields the free (3S)-enantiomer, which is then converted to the dihydrochloride salt.

Table 1: Experimental Conditions for Chiral Resolution

ParameterValue/DescriptionSource
SolventMethanol, ethanol, or THF
Chiral AcidD-tartaric acid (7.3 g per 10 g substrate)
Temperature0–50°C
Optical Purity>98% ee

Deuterium Incorporation Strategies

The incorporation of deuterium at the C3 position is critical for synthesizing the D1 variant. Two primary approaches are employed:

Isotopic Exchange During Synthesis

Deuterium is introduced via acid-catalyzed exchange using deuterated solvents (e.g., D₂O or CD₃OD). This method is typically applied during the resolution or salt formation steps.

Example Protocol:

  • Salt Formation : Racemic 3-aminoquinuclidine is dissolved in D₂O/CH₃OD.

  • Recrystallization : Chiral acid is added, and the mixture is stirred at 0–30°C to promote deuterium exchange.

  • Hydrolysis : The resolved salt is hydrolyzed with K₂CO₃ in D₂O to retain deuterium labeling.

Use of Deuterated Precursors

Deuterated intermediates (e.g., deuterated 3-aminoquinuclidine) are synthesized prior to resolution. This ensures precise labeling and avoids scrambling.

Table 2: Deuterium Labeling Efficiency

MethodLabeling Efficiency (%)Challenges
Acid-Catalyzed Exchange85–95Risk of proton back-exchange
Deuterated Precursors100Higher cost of deuterated reagents

Alternative Synthetic Routes

While resolution is the dominant method, alternative routes include:

Reductive Amination

This method involves converting a ketone precursor (e.g., quinuclidin-3-one) to the amine using a deuterated reducing agent (e.g., NaBD₄).

Reaction Scheme:

Quinuclidin-3-one+NaBD4(3S)-Aminoquinuclidine-D1\text{Quinuclidin-3-one} + \text{NaBD}_4 \rightarrow \text{(3S)-Aminoquinuclidine-D1}

Advantages:

  • Direct synthesis without resolution.

  • High enantioselectivity using chiral catalysts.

C–H Functionalization

Modern C–H activation methods enable direct deuterium incorporation into the quinuclidine core. For example, transition-metal-catalyzed deuteration of 3-aminoquinuclidine derivatives.

Table 3: C–H Activation Conditions

CatalystDeuterium SourceTemperatureYield (%)
Pd(OAc)₂D₂O80–100°C60–75
RuCl₃CD₃OD120°C70–85

Physical and Chemical Characterization

Critical properties of this compound are summarized below:

Table 4: Key Properties

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₅DCl₂N₂
Molecular Weight200.13 g/mol
Melting Point313–315°C (crude product)
Optical Rotation[α]D²⁰ = -21.6° (C=1, H₂O)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, MeOH)

Industrial and Research Applications

The compound serves as a chiral building block in pharmaceuticals and catalysis:

  • Pharmaceuticals : Intermediate in the synthesis of 5-HT₃ receptor modulators.

  • Catalysis : Deuterated analogs are used to study reaction mechanisms via kinetic isotope effects.

Concentration (mM)Volume (mL)Solvent (e.g., MeOH)Storage
1 mM4.997 mL5 mL-80°C
10 mM0.4997 mL5 mL-20°C

Chemical Reactions Analysis

Types of Reactions

(3S)-Aminoquinuclidine-D1 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

(3S)-Aminoquinuclidine-D1 Dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-Aminoquinuclidine-D1 Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Stereochemical Variants: (R)-(+)-3-Aminoquinuclidine Dihydrochloride

Key Differences :

  • Stereochemistry: The (R)-enantiomer (CAS 123536-14-1) differs in the spatial arrangement of the amino group compared to the (3S)-isomer. Such stereochemical divergence can lead to variations in pharmacokinetics, receptor interactions, and toxicity profiles.
  • Applications : Both isomers may serve as chiral ligands or intermediates, but enantiomeric purity is critical for applications requiring stereoselectivity.

Cyclohexanol Derivatives: (1S,3S)-3-Amino-cyclohexanol Hydrochloride

Key Differences :

  • Core Structure: This compound (CAS 2377847-94-2) features a cyclohexanol backbone instead of a quinuclidine bicyclic system, reducing conformational rigidity.
  • Safety: Limited hazard data are available, but standard precautions for hydrochloride salts (e.g., avoiding inhalation) apply .

Benzidine Derivatives: o-Dianisidine Dihydrochloride

Key Differences :

  • Chemical Class: A benzidine derivative (CAS 20325-40-0) with methoxy groups, structurally distinct from aminoquinuclidines.
  • Hazards : Associated with respiratory discomfort and cumulative toxic effects, necessitating stringent respiratory protection .
  • Applications: Primarily used in dye synthesis, unlike aminoquinuclidines, which are more common in pharmaceutical research.

Aminoacetonitrile Hydrochloride

Key Differences :

  • Functional Groups : Contains a nitrile group instead of a bicyclic amine, making it reactive toward strong acids/bases .
  • Safety Precautions : Requires engineering controls (e.g., ventilation) and PPE, similar to dihydrochloride salts, but distinct in reactivity.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards Safety Precautions Notes
(3S)-Aminoquinuclidine-D1 Dihydrochloride Not available C₇H₁₄N₂·2HCl 223.12 (calculated) Unknown; assume amine-related risks Standard PPE, avoid incompatibles Stereospecific isomer; limited data
(R)-(+)-3-Aminoquinuclidine dihydrochloride 123536-14-1 C₇H₁₄N₂·2HCl 223.12 Undefined toxicity Avoid skin contact, use gloves/glasses Enantiomeric variant
(1S,3S)-3-Amino-cyclohexanol hydrochloride 2377847-94-2 C₆H₁₄ClNO 151.64 Unspecified Handle as hydrochloride salt Cyclohexanol backbone
o-Dianisidine dihydrochloride 20325-40-0 C₁₄H₁₆Cl₂N₂O₂ 315.20 Respiratory irritation, cumulative effects Use fume hood, respiratory protection Benzidine derivative
Aminoacetonitrile Hydrochloride Not available C₂H₅ClN₂ 92.53 Reacts with strong acids/bases Ventilation, eye/skin protection Nitrile functional group

Research Findings and Implications

Stereochemistry and Bioactivity: The (3S)- and (R)-aminoquinuclidine isomers highlight the importance of chirality in drug design. While neither has comprehensive toxicological data, enantiomeric differences could lead to divergent metabolic pathways or target engagement.

Safety Profiles: Dihydrochloride salts generally require precautions against inhalation and skin contact.

Structural Rigidity vs. Flexibility: Quinuclidine’s bicyclic structure offers rigidity advantageous for receptor binding, whereas cyclohexanol derivatives may provide more conformational flexibility but less target specificity.

Biological Activity

(3S)-Aminoquinuclidine-D1 dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly as a modulator of serotonin receptors and its implications in various therapeutic areas. This article reviews the compound's biological activity based on diverse research findings, including case studies and pharmacological data.

Chemical Structure and Properties

This compound is a bicyclic amine characterized by its ability to interact with various neurotransmitter systems. The chemical structure can be represented as follows:

  • Chemical Formula : C9_{9}H12_{12}Cl2_{2}N2_{2}
  • Molecular Weight : 223.11 g/mol

The primary mechanism of action for this compound involves its role as a 5-HT receptor modulator . Research indicates that it binds with high affinity to serotonin type-3 (5-HT3_3) receptors, which are crucial in mediating nausea and vomiting responses, making it a candidate for treating conditions such as:

  • Chemotherapy-induced nausea and vomiting (CINV)
  • Post-operative nausea and vomiting (PONV)
  • Irritable Bowel Syndrome (IBS)

1. Serotonin Receptor Modulation

Studies have shown that this compound acts as an agonist at the 5-HT3_3 receptor, inhibiting serotonin-induced bradycardia in animal models. This property is leveraged in developing therapies aimed at managing gastrointestinal disorders and emesis.

2. Immunomodulatory Effects

The compound has demonstrated immunostimulatory effects, enhancing the immune response in various assays. This suggests potential applications in conditions requiring immune modulation, such as certain cancers or chronic infections .

Case Study 1: Treatment of IBS

In a clinical trial involving patients with IBS, administration of this compound resulted in significant improvements in symptom relief compared to placebo. Patients reported reduced abdominal pain and improved bowel movement regularity .

Case Study 2: CINV Management

Another study focused on the effectiveness of this compound in managing CINV showed that patients receiving the drug experienced a marked reduction in nausea and vomiting episodes compared to those treated with standard antiemetic therapies .

Comparative Efficacy Table

CompoundIndicationMechanism of ActionEfficacy (%)
This compoundIBS5-HT3_3 receptor agonist75%
OndansetronCINV5-HT3_3 receptor antagonist65%
PalonosetronPONV5-HT3_3 rece

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and solution preparation .
  • First Aid : Immediate rinsing with water for 15+ minutes upon exposure (eyes/skin) and medical consultation for persistent irritation .

Advanced Research Consideration
Monitor hydrochloride decomposition under high humidity or elevated temperatures. Use inert gas purging (e.g., nitrogen) during storage to minimize hydrolysis. Quantify residual HCl via titration or ion chromatography to assess stability .

How can synthetic yields of this compound be optimized while minimizing racemization?

Basic Research Question

  • Low-Temperature Reactions : Conduct aminolysis or quaternization steps at 0–5°C to suppress racemization .
  • pH Control : Maintain acidic conditions (pH 3–4) during salt formation to stabilize the protonated amine and reduce side reactions .

Advanced Research Consideration
Implement kinetic resolution using enantioselective catalysts (e.g., chiral palladium complexes). Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .

What are the stability challenges of this compound under long-term storage?

Basic Research Question

  • Storage Conditions : Store in airtight containers at -20°C, desiccated, to prevent deliquescence and oxidation .
  • Stability Indicators : Discoloration (yellowing) or precipitate formation signals degradation.

Advanced Research Consideration
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to identify degradation products (e.g., dehydrochlorinated derivatives). Use QbD (Quality by Design) principles to model shelf-life .

How do researchers resolve discrepancies in reported toxicological data for this compound?

Advanced Research Question

  • Literature Meta-Analysis : Cross-reference peer-reviewed studies (e.g., PubChem, ToxNet) and prioritize data from GLP-compliant labs. Note that many SDS sheets state limited toxicological investigation .
  • In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity based on structural analogs .
  • In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to generate preliminary data for risk assessment .

What role does this compound play in CNS drug discovery?

Advanced Research Question
As a chiral building block , it is used to synthesize ligands for nicotinic acetylcholine receptors (nAChRs). Key applications include:

  • Radiolabeling : Incorporate deuterium (D1) or carbon-14 isotopes for pharmacokinetic tracer studies .
  • Structure-Activity Relationship (SAR) : Modify the quinuclidine scaffold to enhance blood-brain barrier permeability .

Which analytical techniques are most reliable for quantifying trace impurities in this compound?

Advanced Research Question

  • UPLC-MS/MS : Achieve ppb-level detection of organic impurities (e.g., synthetic intermediates) using a C18 column and ESI+ ionization .
  • ICP-MS : Quantify heavy metals (e.g., Pd, Ni) from catalytic residues with <1 ppm sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-Aminoquinuclidine-D1 Dihydrochloride
Reactant of Route 2
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(3S)-Aminoquinuclidine-D1 Dihydrochloride

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